Oxidation of a triple carbo[5]helicene with hypervalent iodine†

Organic Chemistry Frontiers Pub Date: 2023-10-12 DOI: 10.1039/D3QO01439H

Abstract

The reactivities of both diastereomers of hexabenzotriphenylene (HBTP), a triple carbo[5]helicene of the formula C42H24, were examined in the presence of phenyliodine diacetate (PIDA) as an oxidizing agent. The D3-symmetric diastereomer afforded two different ring rearranged ketone-containing products embedding a spirofluorene moiety. In contrast, under similar conditions, the C2-symmetric diastereomer afforded predominantly a cyclodehydrogenation product. Altogether, this shows that stereochemistry is a critical factor in the reactivity of non-planar polycyclic aromatic hydrocarbons.

Graphical abstract: Oxidation of a triple carbo[5]helicene with hypervalent iodine
Oxidation of a triple carbo[5]helicene with hypervalent iodine†
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